Cas no 1260610-79-4 (tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate structure
1260610-79-4 structure
商品名:tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS番号:1260610-79-4
MF:C11H20NO3Br
メガワット:294.185
MDL:MFCD09863821
CID:3038726
PubChem ID:25324506

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
    • tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
    • (R)-tert-Butyl4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
    • AKOS025396126
    • P15556
    • EN300-3374713
    • MFCD09863821
    • tert-Butyl (4R)-4-(bromomethyl)-2,2-dimethyl-oxazolidine-3-carboxylate
    • 1260610-79-4
    • 3-Oxazolidinecarboxylic acid, 4-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-
    • AS-52728
    • (R)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
    • CS-0048519
    • KAC61079
    • 887-047-8
    • MDL: MFCD09863821
    • インチ: InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1
    • InChIKey: UTFPBVQWEAFHRD-QMMMGPOBSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1[C@@H](CBr)COC1(C)C

計算された属性

  • せいみつぶんしりょう: 293.06266g/mol
  • どういたいしつりょう: 293.06266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 38.8Ų

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T117728-5mg
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
1260610-79-4
5mg
$ 50.00 2022-06-03
Chemenu
CM294633-1g
(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
1260610-79-4 95%
1g
$*** 2023-03-30
Enamine
EN300-3374713-0.25g
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
1260610-79-4 95.0%
0.25g
$116.0 2025-03-18
Enamine
EN300-3374713-5.0g
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
1260610-79-4 95.0%
5.0g
$908.0 2025-03-18
Enamine
EN300-3374713-10.0g
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
1260610-79-4 95.0%
10.0g
$1346.0 2025-03-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X05135-250mg
(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
1260610-79-4 95%
250mg
¥897.0 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8116-10G
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
1260610-79-4 97%
10g
¥ 9,603.00 2023-03-09
abcr
AB463563-250 mg
tert-Butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate; .
1260610-79-4
250MG
€239.80 2023-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD303342-1g
(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
1260610-79-4 95%
1g
¥1960.0 2022-03-01
Chemenu
CM294633-1g
(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
1260610-79-4 95%
1g
$835 2021-08-18

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 1260610-79-4)

The compound tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 1260610-79-4) is a highly specialized chiral building block widely utilized in organic synthesis and pharmaceutical research. Its unique structural features, including the oxazolidine ring and bromomethyl functional group, make it a valuable intermediate for the preparation of bioactive molecules. Researchers often leverage its reactivity for asymmetric synthesis, particularly in the development of enantiomerically pure compounds.

In recent years, the demand for chiral auxiliaries like tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has surged due to the growing emphasis on green chemistry and sustainable synthesis. This compound aligns with industry trends by enabling efficient routes to complex molecules with reduced waste. Its Boc-protected amine functionality further enhances its utility in peptide coupling and protecting group strategies, topics frequently searched by synthetic chemists.

The stereochemistry of this compound, denoted by the (4R) configuration, is critical for applications in drug discovery and catalysis. Users often search for "chiral bromomethyl derivatives" or "Boc-oxazolidine applications," reflecting its relevance in medicinal chemistry. The 2,2-dimethyl substitution on the oxazolidine ring provides steric hindrance, which can influence selectivity in nucleophilic substitution reactions—a key consideration for researchers optimizing reaction conditions.

From a technical perspective, CAS No. 1260610-79-4 is frequently discussed in the context of cross-coupling reactions and C-C bond formation. Its bromomethyl group serves as an electrophilic center for palladium-catalyzed transformations, a hot topic in modern synthetic methodologies. Laboratories handling this compound often explore its compatibility with microwave-assisted synthesis or flow chemistry setups, addressing the demand for faster and scalable processes.

Stability and storage recommendations for tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate are another frequent query. The compound typically requires anhydrous conditions and low temperatures to preserve its reactivity, as the bromomethyl moiety may degrade under prolonged exposure to moisture. These practical insights are crucial for experimental reproducibility, a major concern highlighted in recent scientific forums.

In summary, tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate represents a versatile tool for chemists designing stereocontrolled synthetic pathways. Its intersection with trending topics like chiral technology, atom economy, and high-throughput screening ensures its continued prominence in academic and industrial research. Future applications may expand into bioconjugation or materials science, further solidifying its role in advanced chemical innovation.

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A926390
清らかである:99%
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